molecular formula C15H15N3O2S B7734987 3-Methoxysalicylaldehyde 4-phenylthiosemicarbazone

3-Methoxysalicylaldehyde 4-phenylthiosemicarbazone

Cat. No. B7734987
M. Wt: 301.4 g/mol
InChI Key: AGFSOPAIQRPBHK-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxysalicylaldehyde 4-phenylthiosemicarbazone is a useful research compound. Its molecular formula is C15H15N3O2S and its molecular weight is 301.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxysalicylaldehyde 4-phenylthiosemicarbazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxysalicylaldehyde 4-phenylthiosemicarbazone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacological and Biological Applications :

    • Anticancer and Antibacterial Activities : Some derivatives of 3-Methoxysalicylaldehyde 4-phenylthiosemicarbazone have shown significant activity against lung cancer cell lines and pathogens such as Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumonia, and Pseudomonas aeruginosa (Kalaivani et al., 2012). Additionally, some complexes exhibit notable anti-inflammatory properties, as evidenced by in vitro studies (Subhashree et al., 2017).
  • Chemical and Structural Analysis :

    • Molecular Structure and Bonding : The compounds often form dimers linked by specific hydrogen bonds and are structured into complex three-dimensional networks, which are of interest in material science and chemistry (Rubčić et al., 2008). Understanding the molecular and crystal structures of these compounds helps in designing materials with desired properties.
  • Synthesis and Characterization :

    • Synthesis Techniques : 4-Methoxysalicylaldehyde, a related compound, can be synthesized via selective monomethylation of 2,4-dihydroxybenzaldehyde, indicating a range of industrial applications in the preparation of organic compounds, drugs, and therapeutic agents (Jin et al., 2012).
  • Catalysis and Reactions :

    • Formation of Complexes with Metals : Various complexes of oxovanadium(V) and other metals have been synthesized with 3-Methoxysalicylaldehyde 4-phenylthiosemicarbazone, indicating its potential as a ligand in creating new materials with interesting catalytic, magnetic, and structural properties (Cindrić et al., 2007).
  • Molecular Interactions and Properties :

    • Hydrogen Bonding and Solution State Structure : Studies have focused on the hydrogen bonding and solution-state structure of derivatives, providing insights into their potential interactions in biological systems and their stability and reactivity in various solvents (Novak et al., 2009).

properties

IUPAC Name

1-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-20-13-9-5-6-11(14(13)19)10-16-18-15(21)17-12-7-3-2-4-8-12/h2-10,19H,1H3,(H2,17,18,21)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFSOPAIQRPBHK-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N\NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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